3-(4-methoxyphenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide
Description
3-(4-methoxyphenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide is a complex organic compound with a unique structure that includes a methoxyphenyl group and a trimethyl-dihydrobenzo-thiadiazolyl group
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-13-11-17-18(22(3)27(24,25)21(17)2)12-16(13)20-19(23)10-7-14-5-8-15(26-4)9-6-14/h5-6,8-9,11-12H,7,10H2,1-4H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBBSNNKENWKIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)CCC3=CC=C(C=C3)OC)N(S(=O)(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with a methoxy group, often using methylation agents such as dimethyl sulfate or methyl iodide under basic conditions.
Synthesis of the Trimethyl-Dihydrobenzo-Thiadiazolyl Intermediate: This involves the cyclization of appropriate precursors, often using sulfur and nitrogen sources under controlled conditions.
Coupling of Intermediates: The final step involves coupling the methoxyphenyl intermediate with the trimethyl-dihydrobenzo-thiadiazolyl intermediate, typically using amide bond formation reactions such as those involving carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, sulfonyl chlorides, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield quinones, while reduction of nitro groups may yield amines.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol: Similar in structure but with different functional groups.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Shares some structural features but differs in its boron-containing ring.
Uniqueness
3-(4-methoxyphenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide is unique due to its combination of a methoxyphenyl group and a trimethyl-dihydrobenzo-thiadiazolyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 3-(4-methoxyphenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities including anticancer and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molar Mass : 306.38 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the methoxy group and the thiadiazole ring enhances its affinity towards specific enzymes and receptors involved in cellular processes.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro tests showed that compounds similar to the target compound displayed cytotoxic activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The most active derivatives resulted in a notable decrease in DNA biosynthesis in these cells at concentrations around 100 µM .
Table 1: Cytotoxic Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| SCT-4 | MCF-7 | 6.6 | Caspase activation leading to apoptosis |
| SCT-5 | MDA-MB-231 | 8.0 | Inhibition of DNA replication |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Studies indicate that thiadiazole derivatives exhibit varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Thiadiazole A | Staphylococcus aureus | 15 |
| Thiadiazole B | Escherichia coli | 12 |
Case Studies
In a study focused on the synthesis and biological evaluation of thiadiazole derivatives:
- Synthesis : The compound was synthesized through a multi-step process involving the reaction of substituted phenyl groups with thiadiazole precursors.
- Biological Evaluation : The synthesized compounds were tested for their cytotoxic effects on cancer cells and their antibacterial properties against standard strains. Results indicated that modifications on the phenyl group significantly influenced biological activity .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step coupling reactions. For example:
- Amide bond formation : Use coupling agents like HBTU with DMSO as a solvent and triethylamine as a base (e.g., 68.6% yield in analogous syntheses) .
- Thiadiazole ring construction : React thiocarbonyl derivatives with hydrazine intermediates under acidic conditions (e.g., HCl catalysis in ethanol) .
- Optimization : Control temperature (e.g., 60–80°C for cyclization) and solvent polarity to improve purity. Low yields (e.g., 28% in some steps) may require column chromatography or recrystallization .
Q. Which spectroscopic techniques confirm structural integrity, and what key spectral features are critical?
- 1H/13C NMR : Identify methoxyphenyl protons (δ 3.8–4.0 ppm for -OCH3) and thiadiazole ring carbons (δ 150–160 ppm) .
- IR : Confirm amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O bands (~1150–1300 cm⁻¹) .
- Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do electronic effects of the methoxyphenyl group influence reactivity and target interactions?
- Electron-donating effects : The methoxy group increases aromatic ring electron density, enhancing electrophilic substitution potential. This may affect binding to enzymes (e.g., kinases) by modulating π-π stacking or hydrogen bonding .
- Experimental validation : Compare activity of methoxy-substituted analogs vs. des-methyl derivatives in enzyme inhibition assays. Use Hammett plots to correlate substituent effects with bioactivity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Standardized assays : Use consistent cell lines (e.g., HeLa for anticancer screening) and controls to minimize variability .
- Metabolic stability testing : Assess compound degradation in liver microsomes to explain discrepancies between in vitro and in vivo results .
- Structural analogs : Compare IC50 values of thiadiazole derivatives with varying substituents to isolate key pharmacophores .
Q. How can computational methods like molecular docking guide mechanistic studies?
- Docking protocols : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or EGFR kinases). Validate poses with MD simulations .
- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., sulfonyl oxygen) and hydrophobic regions (methoxyphenyl) for binding .
- Limitations : Cross-validate docking results with mutagenesis studies (e.g., Ala-scanning of active sites) to confirm predicted interactions .
Methodological Tables
Q. Table 1: Key Spectral Benchmarks for Structural Confirmation
| Functional Group | NMR Shift (ppm) | IR Absorption (cm⁻¹) |
|---|---|---|
| Methoxyphenyl (-OCH3) | 1H: 3.80–3.95 | C-O: 1250–1270 |
| Amide (C=O) | 13C: 168–172 | C=O: 1640–1680 |
| Sulfonyl (SO2) | 13C: 125–130 (S-linked) | S=O: 1140–1200 |
| Data compiled from |
Q. Table 2: Comparison of Synthetic Yields for Analogous Compounds
| Reaction Step | Yield (%) | Key Conditions | Citation |
|---|---|---|---|
| Amide coupling | 68.6 | HBTU, DMSO, triethylamine | |
| Thiadiazole cyclization | 28.0 | 1,4-dioxane, acetic acid, Δ | |
| Purification (HPLC) | >95% purity | Acetonitrile/water gradient |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
